(but-3-en-1-yl)tributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(but-3-en-1-yl)tributylstannane is an organotin compound with the molecular formula C16H34Sn. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of (but-3-en-1-yl)tributylstannane typically involves the reaction of tributyltin hydride with but-3-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(but-3-en-1-yl)tributylstannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of organotin oxides.
Reduction: It can be reduced under specific conditions to form different organotin hydrides.
Substitution: The compound can undergo substitution reactions where the but-3-en-1-yl group is replaced by other functional groups.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(but-3-en-1-yl)tributylstannane is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (but-3-en-1-yl)tributylstannane involves its interaction with molecular targets and pathways within biological systems. It can act as a radical reducing agent due to the relatively weak bond between tin and hydrogen, which can cleave homolytically . This property makes it useful in various radical reactions, including dehalogenation and intramolecular radical cyclization .
Comparison with Similar Compounds
(but-3-en-1-yl)tributylstannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin hydride. These compounds share similar properties but differ in their specific applications and reactivity. For example:
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin hydride: Used in similar reactions but with different reactivity and selectivity profiles.
Properties
CAS No. |
36635-36-6 |
---|---|
Molecular Formula |
C16H34Sn |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
but-3-enyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3H,1-2,4H2; |
InChI Key |
JDFFKGOJOSVFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCC=C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.